
2-methyl-N1-phenylpropane-1,2-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N1-phenylpropane-1,2-diamine dihydrochloride is an organic compound with the molecular formula C10H16N2 It is a diamine derivative, characterized by the presence of two amine groups attached to a propane backbone, with a phenyl group attached to one of the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N1-phenylpropane-1,2-diamine dihydrochloride typically involves the reaction of 2-methyl-1,2-propanediamine with a phenylating agent under controlled conditions. One common method involves the use of phenyl isocyanate, which reacts with 2-methyl-1,2-propanediamine to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, at a temperature range of 0-25°C, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N1-phenylpropane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
Oxidation Products: Imines, nitriles.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-methyl-N1-phenylpropane-1,2-diamine dihydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-methyl-N1-phenylpropane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activities. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-1,2-propanediamine: A similar compound with a methyl group attached to the propane backbone, but lacking the phenyl group.
N-methylbenzene-1,2-diamine: Another related compound with a benzene ring attached to the nitrogen atom, but with different substitution patterns.
Uniqueness
2-methyl-N1-phenylpropane-1,2-diamine dihydrochloride is unique due to the presence of both a phenyl group and a methyl group on the propane backbone, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C10H18Cl2N2 |
|---|---|
Poids moléculaire |
237.17 g/mol |
Nom IUPAC |
2-methyl-1-N-phenylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-10(2,11)8-12-9-6-4-3-5-7-9;;/h3-7,12H,8,11H2,1-2H3;2*1H |
Clé InChI |
TZPVUMLXLPZLND-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNC1=CC=CC=C1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium benzo[b]thiophen-5-yltrifluoroborate](/img/structure/B13470609.png)
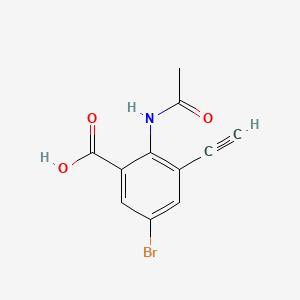
![3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13470627.png)
![cyanomethyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B13470639.png)
![7-Amino-3-oxabicyclo[3.3.1]nonan-9-olhydrochloride](/img/structure/B13470650.png)

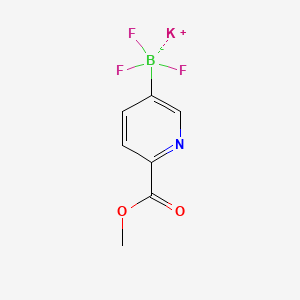
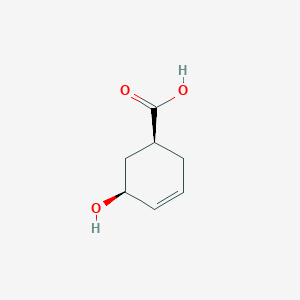
![7-Bromo-4,5-dihydronaphtho[1,2-d]isoxazole](/img/structure/B13470663.png)
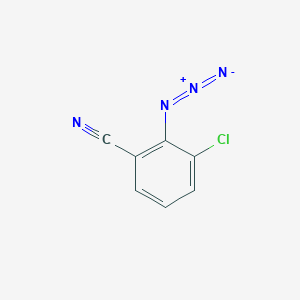
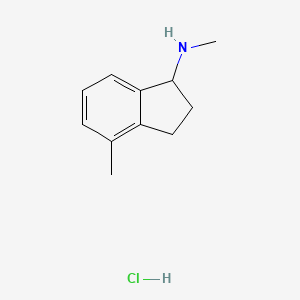
![Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylidenebutanoate](/img/structure/B13470679.png)
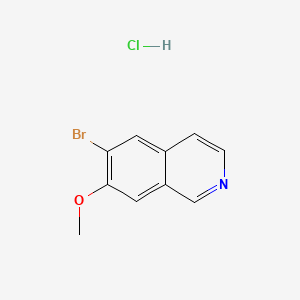
![Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B13470692.png)
